molecular formula C9H14N2 B2789952 2-methyl-N-(propan-2-yl)pyridin-3-amine CAS No. 1346540-72-4

2-methyl-N-(propan-2-yl)pyridin-3-amine

Cat. No.: B2789952
CAS No.: 1346540-72-4
M. Wt: 150.225
InChI Key: DDXFGNLNWOCDTL-UHFFFAOYSA-N
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Description

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-methyl-N-propan-2-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-5-4-6-10-8(9)3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXFGNLNWOCDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(propan-2-yl)pyridin-3-amine typically involves the reaction of 2-methylpyridine with isopropylamine. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reaction. The reaction is carried out in a solvent like methanol, and the mixture is stirred at room temperature for several hours. After the reaction is complete, the product is isolated by extraction and purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents under controlled temperatures.

    Reduction: LiAlH4 is often used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-methyl-N-(propan-2-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Alkyl Chain Modifications
  • 2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine (CAS 1515260-18-0):

    • Structural Difference : The isopropyl group in the target compound is replaced with a bulkier 2-methylpentan-3-yl chain.
    • Impact : Increased steric hindrance reduces solubility in polar solvents like MeCN, as seen in analogous compounds (e.g., compound 4b in ). This bulk may hinder reactivity in coupling reactions but improve lipophilicity for membrane permeability in drug design .
  • N-(Pyridin-3-ylmethyl)propan-2-amine (CAS 19730-12-2):

    • Structural Difference : A methylene bridge links the pyridine and isopropylamine groups.
    • Impact : The added flexibility may enhance binding to biological targets (e.g., enzymes or receptors) compared to the rigid pyridine-isopropylamine linkage in the target compound. This derivative’s molecular weight (150.22 g/mol) is slightly lower than the target compound’s estimated weight (~160 g/mol) .
Aromatic and Heterocyclic Extensions
  • 5-Methyl-2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine (ChemDiv C239-0022):
    • Structural Difference : Incorporates an imidazo[1,2-a]pyridine core fused with a furan ring and a para-isopropylphenyl group.
    • Impact : The extended aromatic system enhances π-π stacking interactions, making it suitable for applications in kinase inhibition (e.g., tankyrase inhibitors, as in ). However, the higher molecular weight (C22H23N3O, ~353.44 g/mol) may reduce bioavailability compared to simpler pyridin-3-amine derivatives .
Electron-Donating/Withdrawing Groups
  • N-(2-Methoxyphenyl)pyridin-3-amine (CAS 1028223-83-7): Structural Difference: A methoxyphenyl group replaces the methyl and isopropyl substituents. This compound’s solubility in organic solvents (e.g., ethanol) is likely higher than the target compound due to the polar methoxy group .

Physicochemical Properties

Property 2-Methyl-N-(propan-2-yl)pyridin-3-amine N-(Pyridin-3-ylmethyl)propan-2-amine 5-Methyl-2-(5-methylfuran-2-yl)-imidazo[1,2-a]pyridin-3-amine
Molecular Weight (g/mol) ~160 150.22 353.44
Solubility Moderate in ethanol, poor in MeCN High in polar solvents Low due to aromatic bulk
Bioactivity Potential Intermediate for drug discovery Flexible binding motifs Kinase inhibition

Biological Activity

2-Methyl-N-(propan-2-yl)pyridin-3-amine, a pyridine derivative, has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2C_8H_{12}N_2. Its structure features a pyridine ring substituted with a methyl group and an isopropyl amine group, which may influence its solubility and interaction with biological systems.

Antitumor Activity

Research has indicated that pyridine derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that modifications in the pyridine structure can lead to enhanced antiproliferative activity against various cancer cell lines. The compound was tested against the MDA-MB-231 breast cancer cell line, revealing an IC50 value of approximately 0.126 µM, indicating potent inhibitory effects on cell proliferation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2310.126
Control (5-Fluorouracil)MDA-MB-23111.73
Control (5-Fluorouracil)MCF-717.02

The antitumor effects of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. For example, it has been observed to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis . This inhibition could potentially reduce the metastatic spread of tumors.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable bioavailability and clearance rates. Following intravenous administration, it showed a clearance rate of approximately 82.7±1.97mL h kg82.7\pm 1.97\,\text{mL h kg} with sufficient oral bioavailability of 31.8%31.8\% . Importantly, toxicity assessments demonstrated no acute toxicity in animal models at doses up to 2000mg kg2000\,\text{mg kg} .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of pyridine derivatives. For instance, modifications to the substituents on the pyridine ring have been shown to significantly affect biological activity. The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups has been correlated with improved antiproliferative activity against various cancer cell lines .

Table 2: Structure-Activity Relationship of Pyridine Derivatives

SubstituentEffect on ActivityIC50 (µM)
-OHIncreased antiproliferative<0.069
-OCH₃Decreased IC500.075

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